![molecular formula C11H11ClN4O2 B2374961 (5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid CAS No. 1087648-35-8](/img/structure/B2374961.png)
(5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid is an organic compound . It is a white crystalline solid and has a high solubility in water . This compound is often used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), as well as an organic synthesis reagent .
Synthesis Analysis
Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate was then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to give the title sulfonamides .Molecular Structure Analysis
The molecular structure ofThis compound is characterized by the presence of a 1,2,4-triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The triazole nucleus is a central structural component in a number of drug classes . Chemical Reactions Analysis
The chemical reactions involved in the synthesis ofThis compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The structures of the resulting compounds were confirmed by NMR, IR, and elemental analysis .
Scientific Research Applications
Synthesis and Structural Studies
The compound (5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid and its derivatives have been extensively studied for their synthesis and structural properties. Şahin et al. (2014) used X-ray diffraction techniques along with IR, 1H NMR, and 13C NMR to characterize similar compounds, demonstrating strong intermolecular hydrogen bonds and a two-dimensional framework structure in these molecules (Şahin, Kantar, Şaşmaz, Gümrükçüoğlu, & Büyükgüngör, 2014).
Antimicrobial Activities
Several studies have focused on the antimicrobial properties of triazole derivatives. Demirbaş et al. (2010) reported that certain biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties showed good antimicrobial activities against test microorganisms (Demirbaş, Demirbas, Bektaş, Bayrak, & Karaoglu, 2010). Similarly, Bektaş et al. (2007) synthesized 1,2,4-Triazole derivatives that exhibited antimicrobial activities (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antioxidant Properties
Compounds with triazole structures have also been investigated for their antioxidant properties. Bekircan et al. (2008) prepared 3-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole derivatives and screened them for antioxidant activities, finding some compounds with significant effects (Bekircan, Özen, Gümrükçüoğlu, & Bektaş, 2008).
Lipase and α-Glucosidase Inhibition
Research has also delved into the potential medical applications of triazole derivatives. Bekircan et al. (2015) synthesized novel compounds for investigating their lipase and α-glucosidase inhibition. They found that some compounds showed notable anti-lipase activity and anti-α-glucosidase activity (Bekircan, Ülker, & Menteşe, 2015).
Future Directions
The future directions for (5-{[(4-chlorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid and its derivatives could involve further exploration of their potential biological activities. For instance, sulfonamide derivatives have been reported to possess antifungal and herbicidal properties for potential agricultural applications . Additionally, certain 1,3,4-thiadiazoles have displayed other interesting bioactivities, such as anticonvulsant, antifungal, and antibacterial properties . Therefore, the synthesis and study of new compounds combining these pharmacophoric units could lead to the development of new compounds with potential plant anti-viral activities .
Properties
IUPAC Name |
2-[5-[(4-chloroanilino)methyl]-1H-1,2,4-triazol-3-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2/c12-7-1-3-8(4-2-7)13-6-10-14-9(15-16-10)5-11(17)18/h1-4,13H,5-6H2,(H,17,18)(H,14,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLADFKBAIZVGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NCC2=NC(=NN2)CC(=O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
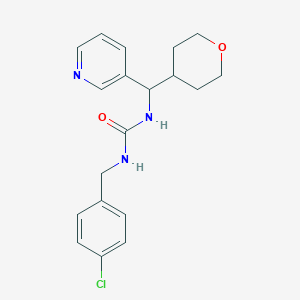
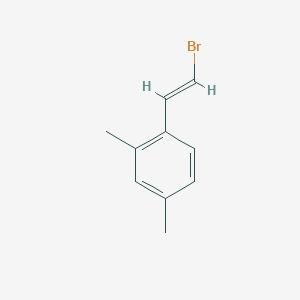
![Methyl 2-(benzo[d]isoxazol-3-ylmethylsulfonamido)benzoate](/img/structure/B2374880.png)
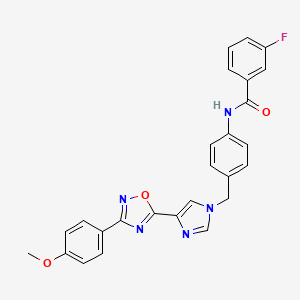



![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2374890.png)
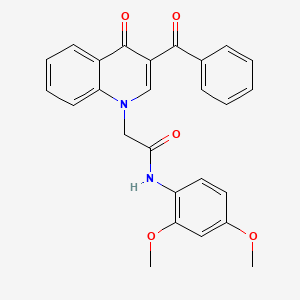
![6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374892.png)
![methyl 3-(1,3-benzodioxol-5-ylmethylcarbamoyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate](/img/structure/B2374896.png)
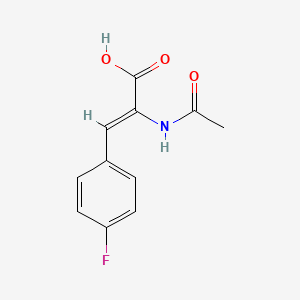
![N-(3,5-difluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374900.png)

